3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the borylation of a suitable precursor, such as 3-methylbenzaldehyde, using a boronic ester reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronic ester group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.
Major Products
Oxidation: 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde largely depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester with a fluorine substituent, used in organic synthesis.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: A boronic ester with additional functional groups, used in medicinal chemistry.
Uniqueness
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a boronic ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C14H19BO3 |
---|---|
Molecular Weight |
246.11 g/mol |
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H19BO3/c1-10-7-6-8-11(9-16)12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 |
InChI Key |
VEENODXFIKCUIV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C=O)C |
Origin of Product |
United States |
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